N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzothiophene moiety linked to a propan-2-yl group and a pyrrolidin-1-yl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophenol and appropriate alkylating agents.
Attachment of the propan-2-yl group: This step often involves Friedel-Crafts alkylation using propan-2-yl halides.
Formation of the pyrrolidin-1-yl acetamide: This involves the reaction of pyrrolidine with acetic anhydride, followed by coupling with the benzothiophene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-1-yl acetamide structure, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidin-1-yl acetamide structure may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
- N-[1-(1-benzothiophen-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-[1-(1-benzothiophen-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Comparison: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with ethyl or methyl groups, the propan-2-yl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in research.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(8-12-10-23-14-5-3-2-4-13(12)14)18-15(20)9-19-16(21)6-7-17(19)22/h2-5,10-11H,6-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNSOXVPXSYURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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